1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

説明

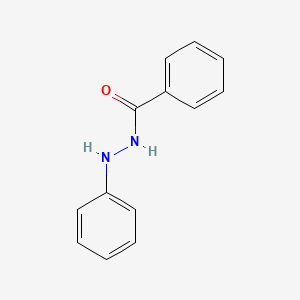

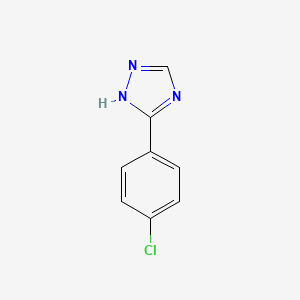

The compound "1H-1,2,4-Triazole, 3-(4-chlorophenyl)-" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring. The interest in such compounds is due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-1,2,4-triazole derivatives involves various chemical reactions. For instance, the treatment of 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes leads to the formation of new triazole derivatives with good yields. These compounds can be further reduced to afford different derivatives . Another example is the preparation of a triazene ligand, which reacts with mercury(II) nitrate to form a complex . Additionally, the reaction between 1-benzoyl-3-phenylaminothiourea and dichloromethane yields a chloromethylthio triazole derivative .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. X-ray diffraction studies reveal that the triazole ring is typically planar, and the substituent phenyl rings exhibit varying dihedral angles with the triazole ring, contributing to the overall molecular conformation . The presence of hydrogen bonding, such as N-H...S and N-H...N interactions, as well as van der Waals forces, plays a significant role in stabilizing the structures .

Chemical Reactions Analysis

The chemical reactivity of 3-(4-chlorophenyl)-1,2,4-triazole derivatives is influenced by the substituents on the triazole ring. These compounds can participate in various chemical reactions, forming complexes with metals or engaging in hydrogen bonding interactions that influence their solid-state architecture . The presence of electron-withdrawing or electron-donating groups can significantly affect the electronic structure and, consequently, the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-chlorophenyl)-1,2,4-triazole derivatives are closely related to their molecular structure. Spectroscopic methods such as IR, 1H NMR, and 13C NMR provide insights into the functional groups and the electronic environment within the molecules . The crystallographic data give information about the density and the crystal packing of these compounds . Additionally, theoretical studies using density functional theory (DFT) help in understanding the electronic structure, vibrational spectra, and potential non-linear optical behavior of these derivatives .

科学的研究の応用

-

Medicinal and Pharmaceutical Chemistry

- Triazole compounds, including 1,2,4-triazole, exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

- A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

- The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

-

Anticancer Research

- Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Some compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Agrochemistry

-

Material Chemistry

-

Antibacterial Research

-

Antifungal Research

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may damage fertility . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

特性

IUPAC Name |

5-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUIDNOUFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073442 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

CAS RN |

23195-59-7 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。